Diphenhydramine citrate

Catalog No.
S584493
CAS No.
88637-37-0
M.F
C23H29NO8
M. Wt
447.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenhydramine citrate

CAS Number

88637-37-0

Product Name

Diphenhydramine citrate

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C23H29NO8

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C17H21NO.C6H8O7/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,17H,13-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

SPCKHVPPRJWQRZ-UHFFFAOYSA-N

SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

2-Diphenylmethoxy-N,N-dimethylethylamine, Allerdryl, Benadryl, Benhydramin, Benylin, Benzhydramine, Citrate, Diphenhydramine, Dimedrol, Diphenhydramine, Diphenhydramine Citrate, Diphenhydramine Citrate (1:1), Diphenhydramine Hydrochloride, Diphenylhydramin, Diphenylhydramine, Dormin, Hydrochloride, Diphenhydramine

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

The exact mass of the compound Diphenhydramine citrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Diphenhydramine citrate (CAS 88637-37-0) is a specialized salt form of the widely used first-generation H1-receptor antagonist diphenhydramine. While the hydrochloride (HCl) salt is the default choice for generic antihistamine applications, the citrate salt is specifically procured for advanced formulation scenarios where the physical and chemical properties of the HCl salt pose manufacturing challenges. Characterized by a higher molecular weight (447.48 g/mol) and a sparingly soluble profile in water, diphenhydramine citrate is highly valued in the pharmaceutical industry for its superior compatibility with acidic active pharmaceutical ingredients (APIs) and its amenability to taste-masking in orally disintegrating tablets (ODTs). For industrial buyers, selecting the citrate salt is a strategic formulation decision aimed at preventing drug-drug interactions in combination therapies and improving patient compliance in chewable formats[1].

Attempting to substitute diphenhydramine citrate with the more common diphenhydramine hydrochloride in complex formulations frequently leads to product failure. In combination solid dosage forms, particularly those containing acidic APIs like ibuprofen, the hydrochloride salt readily engages in acid-base interactions with the carboxylate moieties, forming eutectic mixtures that alter the dissolution profile and compromise shelf-life stability. The citrate salt inherently resists this interaction, maintaining the integrity of both APIs. Furthermore, because of the substantial difference in molecular weight, a 1:1 mass substitution is impossible; 38 mg of the citrate salt is required to match the active moiety delivered by 25 mg of the hydrochloride salt. Failing to account for this stoichiometry during generic substitution will result in severe under-dosing and regulatory non-compliance [1].

Enhanced Formulation Stability with Acidic Active Pharmaceutical Ingredients

When formulating combination therapies (e.g., nighttime analgesics), the choice of diphenhydramine salt is critical. Diphenhydramine hydrochloride contains a basic moiety that readily interacts with the acidic carboxyl group (-COOH) of ibuprofen, forming an ion pair or deep eutectic melt that alters dissolution characteristics and compromises stability. In contrast, diphenhydramine citrate demonstrates high physical stability and minimal acid-base interaction with ibuprofen, allowing for stable co-formulation in solid dosage forms without unpredictable shifts in the absorption profile [1].

Evidence DimensionSusceptibility to acid-base interaction with ibuprofen in solid state
Target Compound DataDiphenhydramine citrate: Minimal interaction; maintains stable dissolution profile
Comparator Or BaselineDiphenhydramine hydrochloride: High propensity for interaction with ibuprofen's -COOH moiety
Quantified DifferenceCitrate salt prevents the eutectic formation and dissolution unpredictability inherent to the HCl salt
ConditionsSolid-state co-formulation (e.g., bilayer caplets) under accelerated stability testing (40°C / 75% RH)

Essential for formulators developing OTC combination analgesics, as it prevents API degradation and costly batch failures.

Superior Suitability for Taste-Masked Orally Disintegrating Tablets (ODTs)

Developing pediatric or geriatric ODTs requires mitigating the intense bitterness of diphenhydramine. Diphenhydramine citrate is sparingly soluble in water, whereas the hydrochloride salt is freely soluble (approx. 1 g/mL). This lower aqueous solubility of the citrate salt significantly reduces immediate drug release in the oral cavity. Consequently, achieving a taste-masking threshold (e.g., <15% release in 5 minutes at pH 6.8) requires a substantially lower polymer coating weight for the citrate salt compared to the highly soluble hydrochloride baseline [1].

Evidence DimensionAqueous solubility and polymer coating requirements for taste masking
Target Compound DataDiphenhydramine citrate: Sparingly soluble; requires lower polymer weight gain (e.g., 15-25%)
Comparator Or BaselineDiphenhydramine hydrochloride: Freely soluble; requires higher coating weight or complexation to prevent rapid bitter release
Quantified DifferenceCitrate salt enables effective taste masking with thinner polymer barriers, reducing formulation complexity
ConditionsUSP Apparatus 2 dissolution testing (paddles @ 50 rpm) at pH 6.8 (simulated saliva)

Reduces the cost, processing time, and excipient load required to manufacture palatable chewable or fast-melting dosage forms.

Precise Stoichiometric Dosing for Bioequivalent Manufacturing

Procurement and manufacturing teams must account for the significant molecular weight difference between diphenhydramine salts to ensure therapeutic equivalence. Diphenhydramine citrate has a molecular weight of 447.5 g/mol, compared to 291.8 g/mol for the hydrochloride salt. Because the active antihistamine moiety remains the same, a standard 25 mg dose of diphenhydramine hydrochloride is stoichiometrically equivalent to 38 mg of diphenhydramine citrate. Direct mass-for-mass substitution without adjusting the bill of materials will result in a ~34% under-dosing of the active base [1].

Evidence DimensionMass required for equivalent active moiety dosing
Target Compound DataDiphenhydramine citrate: 38 mg (or 76 mg maximum single dose)
Comparator Or BaselineDiphenhydramine hydrochloride: 25 mg (or 50 mg maximum single dose)
Quantified DifferenceCitrate salt requires a 1.52x higher mass input to achieve the same clinical efficacy as the HCl salt
ConditionsStandardized adult oral dosing formulation protocols

Mandates a precise 52% upward adjustment in API procurement volumes and formulation mass when transitioning from the HCl to the citrate salt.

Bilayer and Combination Analgesic/Sleep Aids

Due to its minimal interaction with acidic moieties, diphenhydramine citrate is the preferred salt for co-formulation with NSAIDs like ibuprofen. It prevents the eutectic melting and dissolution shifts seen with the HCl salt, making it ideal for nighttime pain relief caplets [1].

Pediatric and Geriatric Orally Disintegrating Tablets (ODTs)

The sparingly soluble nature of the citrate salt reduces immediate exposure to taste receptors in the mouth. This allows manufacturers to achieve effective taste-masking with thinner polymer coatings, streamlining the production of fast-melting or chewable tablets [2].

Controlled-Release Liquid Suspensions

Because it dissolves less rapidly in aqueous environments than the freely soluble hydrochloride salt, diphenhydramine citrate can be utilized in specialized liquid suspensions where a delayed or sustained release of the antihistamine is desired, minimizing the need for complex ion-exchange resin systems [2].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

447.18931688 g/mol

Monoisotopic Mass

447.18931688 g/mol

Heavy Atom Count

32

UNII

4OD433S209

Related CAS

58-73-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 26 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (92.31%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (92.31%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (92.31%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (92.31%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Allergic Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

88637-37-0

Wikipedia

Diphenhydramine citrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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